
4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline
Übersicht
Beschreibung
The compound “4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline” is a complex organic molecule that contains a pyrrole ring and an aniline group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. Aniline is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show the presence of a pyrrole ring attached to an aniline group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the reactivity of the pyrrole and aniline groups. For example, pyrrole can undergo electrophilic substitution reactions, while aniline can undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. For example, its solubility would be influenced by the presence of polar groups, its boiling and melting points would depend on the strength of intermolecular forces, and its reactivity would be influenced by the presence of the pyrrole and aniline groups .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis of Heterocycles
4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline plays a role in the photochemical synthesis of heterocycles. For instance, it has been used in the preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles through the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, and thiophene. This process results in high regio- and chemoselectivity, producing compounds with potential applications in organic synthesis and materials science (Guizzardi et al., 2000).
Inhibitors for Molecular Complexes
Another application involves its derivative in the disruption of molecular complexes, such as the SCFSKP2 E3 ligase complex, through efficient synthesis of tetrahydropyran derivatives. This research is significant for understanding the mechanism of action of molecular inhibitors and developing new therapeutic agents (Shouksmith et al., 2015).
Chemical Reactions with Indoles
The compound's reactivity has been studied in the addition reactions with indoles, demonstrating its utility in synthesizing complex organic molecules. This research contributes to the development of new synthetic methodologies in organic chemistry (Usachev et al., 2018).
Diversity in Chemical Reactions
The chemical's derivatives are involved in diverse chemical reactions, such as the three-component reaction with α-amino acids, leading to the formation of complex heterocyclic structures. This highlights its versatility in contributing to the synthesis of bioactive molecules with potential pharmaceutical applications (Chen et al., 2016).
Electropolymerization and Electrochemical Applications
Furthermore, the compound is utilized in electropolymerization processes, indicating its potential in materials science, especially in the development of conductive polymers and materials with specific electronic properties (Yaubasarova et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to have potential antiviral properties .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized as potential antiviral agents . These compounds typically interact with their targets by binding to specific receptors or enzymes, thereby inhibiting the replication of the virus .
Biochemical Pathways
Similar compounds have been found to interfere with the replication of viruses, suggesting that they may affect pathways related to viral replication .
Pharmacokinetics
Similar compounds have been found to be excreted primarily in urine .
Result of Action
Similar compounds have been found to inhibit the replication of viruses, suggesting that they may have antiviral effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-14(2)11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQXGFBLXRXGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3170828.png)
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)

![6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3170861.png)
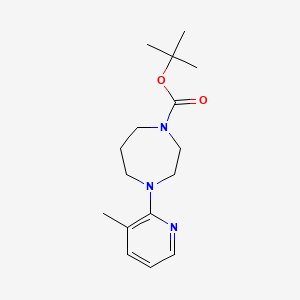
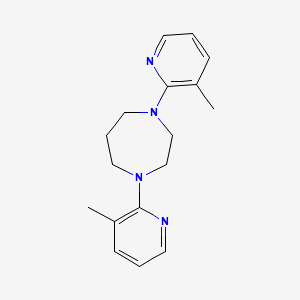
![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)
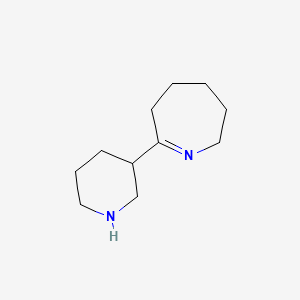
![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)
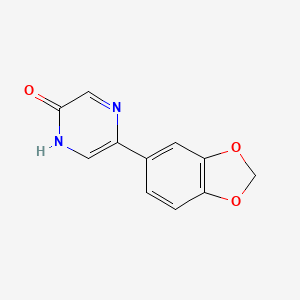

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)
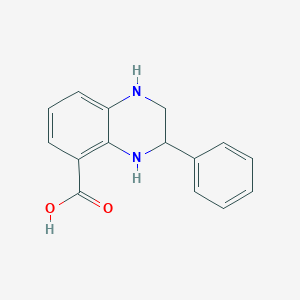
![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)